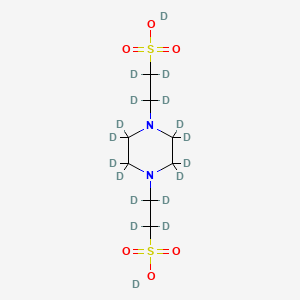

Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18

概要

説明

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, also known as PIPES, is frequently used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . PIPES has been documented to minimize lipid loss when buffering glutaraldehyde histology in plant and animal tissues . It is also used as an enzyme inhibitor in the food industry .

Synthesis Analysis

PIPES is an ethanesulfonic acid buffer developed by Good et al. in the 1960s . It is synthesized from 1,4-Piperazinediethanesulfonic acid sesquisodium salt .Molecular Structure Analysis

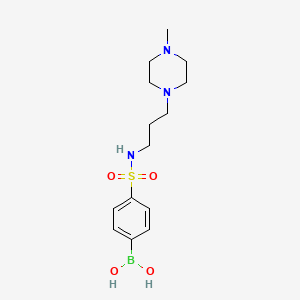

The empirical formula of PIPES is C8H18N2O6S2 . The molecular weight of PIPES is 302.37 g/mol . For the deuterated form, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, the molecular weight is 320.48 g/mol .Physical and Chemical Properties Analysis

PIPES appears as a white powder . It has a melting point greater than 300 °C . It is soluble in 1M NaOH (0.5 M at 20°C), water (∼1 g/L at 100°C), and 0.5 N NaOH (0.1 M) .科学的研究の応用

1. Electrochemical Investigations

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) has been studied for its influence on the redox processes of heavy metals like cadmium, lead, and zinc. These studies, conducted through differential pulse anodic stripping voltammetry (DPASV) and differential pulse polarography (DPP), indicated that PIPES does not significantly complex with cadmium and zinc. This property makes it suitable for speciation studies of these metal ions. However, it showed slight complexation with lead, suggesting it might not be ideal for lead speciation studies unless this complexation is considered (Soares & Conde, 2000).

2. Potentiometric Determination

PIPES has been used in potentiometric pH titration studies to determine the second-stage dissociation constant values in various water and organic solvent mixtures. This research is crucial for understanding the behavior of this compound under different solvent conditions, which is relevant for biological research applications (Azab, 1993).

3. Application in Cell Cultures

Research into new bis-piperazine-type pH buffer agents, which include PIPES derivatives, demonstrated their effectiveness in mammalian cell cultures. These compounds exhibited superior pH buffering ability compared to traditional buffers like HEPES and positively influenced cell growth and antibody production in human-human hybridoma HB4C5 cells (Nagira et al., 1994).

4. Self-Assembly in Silver Complexes

PIPES has been utilized in the self-assembly of novel silver complexes. Studies demonstrated its role in the formation of one-dimensional helical polymers and three-dimensional sulphonate silver(I) complexes, showcasing its potential in creating intricate molecular architectures (Sun et al., 2002, 2003) (Sun et al., 2003).

5. Studies on Metal Ion Complexation

The compound has been analyzed for its surfactant properties and ability to bind metal ions, like copper(II), through electrochemical studies. Such investigations provide insights into the interactions between PIPES and metal ions, which is important for various applications in chemical analysis and synthesis (Vasconcelos & Almeida, 1998).

6. Antitumor Activity and DNA Affinity

PIPES derivatives have been studied for their DNA affinity and antitumor activity, signifying its potential use in medical and pharmaceutical research, particularly in the development of new therapeutic agents (Al-Soud & Al-Masoudi, 2004).

作用機序

Target of Action

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, also known as PIPES, primarily targets tubulin , a protein that is crucial for the formation of microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

PIPES interacts with tubulin to stabilize it and promote the formation of microtubules . Instead, it involves protein-solvent interactions, which are crucial for the exertion of PIPES’ effects .

Biochemical Pathways

The primary biochemical pathway affected by PIPES is the microtubule assembly pathway . By stabilizing tubulin, PIPES promotes the assembly of tubulin into microtubules, thereby influencing the dynamics of the microtubule network within the cell .

Result of Action

The stabilization of tubulin and promotion of microtubule formation by PIPES can have significant molecular and cellular effects. These include the maintenance of cell shape, facilitation of cell division, and enhancement of intracellular transport . Furthermore, PIPES’ buffering capacity can help maintain the pH stability in environments sensitive to pH changes, which is crucial for the biological activity and stability of molecules .

Action Environment

The action, efficacy, and stability of PIPES can be influenced by various environmental factors. For instance, its buffering capacity is particularly effective within the pH range of 6.1 to 7.5, making it suitable for maintaining pH stability in environments sensitive to pH changes . Additionally, factors such as temperature, ionic strength, and the presence of metal ions can also impact the action of PIPES .

Safety and Hazards

生化学分析

Biochemical Properties

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 plays a crucial role in biochemical reactions by maintaining a stable pH environment. This stability is essential for the proper functioning of enzymes and other biomolecules. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and electrostatic interactions. For instance, it has been documented to minimize lipid loss when used as a buffer in glutaraldehyde histology for plant and animal tissues . Additionally, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is used to buffer solutions in cell culture work, ensuring that the pH remains near physiological levels .

Cellular Effects

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 influences various cellular processes by maintaining the pH within a narrow range, which is critical for cell function. This compound affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable environment for biochemical reactions. For example, it has been shown to retain alkaline phosphatase activity in rat hepatocyte organelles when used as a buffer . This retention of activity is crucial for studying cellular processes and enzyme functions.

Molecular Mechanism

The molecular mechanism of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 involves its ability to absorb and release hydrogen ions (protons), thereby preventing significant pH changes in the solution . This buffering action is achieved through the compound’s zwitterionic nature, which allows it to interact with both acidic and basic molecules. By stabilizing the pH, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 ensures that enzymes and other biomolecules can function optimally without being affected by pH fluctuations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its effectiveness as a buffer may decrease over extended periods or under extreme conditions. Long-term studies have shown that Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 maintains its buffering capacity, ensuring consistent pH levels in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 vary with different dosages in animal models. At optimal dosages, the compound effectively maintains pH stability without causing adverse effects. At high doses, there may be toxic or adverse effects, such as disruptions in cellular function or metabolic processes . It is essential to determine the appropriate dosage to avoid potential toxicity while ensuring the desired buffering effect.

Metabolic Pathways

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors that regulate pH-dependent reactions, ensuring that metabolic processes proceed efficiently. The compound’s buffering action helps maintain the optimal pH for enzyme activity, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, ensuring that it can effectively maintain pH stability where needed . The compound’s distribution is influenced by its zwitterionic nature, which allows it to interact with various cellular components.

Subcellular Localization

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is localized in specific subcellular compartments, where it exerts its buffering effects. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . This localization is crucial for maintaining pH stability in areas where biochemical reactions are highly sensitive to pH changes.

特性

IUPAC Name |

deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPYMWDTONKSCO-SVSBSETCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)